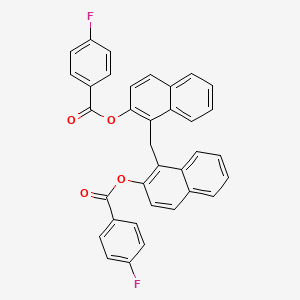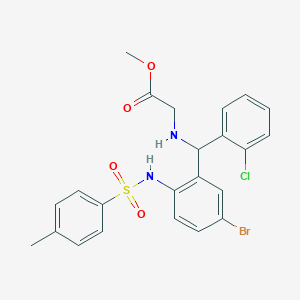
Methanediyldinaphthalene-1,2-diyl bis(4-fluorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and fluorobenzoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalene derivatives and fluorobenzoyloxy groups. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve high purity and consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions: The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often require low temperatures and anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various physiological effects.
Comparación Con Compuestos Similares
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness: 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and high chemical stability.
Propiedades
Fórmula molecular |
C35H22F2O4 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
[1-[[2-(4-fluorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C35H22F2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2 |
Clave InChI |
BSVKJGPPYAWRCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)F)OC(=O)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
